ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate
Overview
Description
Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a nitrophenyl group, and a methoxyphenoxy group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 2-bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate involves its interaction with specific molecular targets. The cyano and nitrophenyl groups play a crucial role in its reactivity, enabling it to participate in various biochemical pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form stable complexes with other molecules .
Comparison with Similar Compounds
Ethyl {4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy}acetate can be compared with similar compounds such as:
Cyanoacetohydrazides: Known for their use in heterocyclic synthesis.
N-cyanoacetamides: Utilized in the formation of biologically active compounds.
(E)-1-Methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene: Shares structural similarities but differs in functional groups and reactivity .
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-[4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]-2-methoxyphenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-20(23)13-28-18-9-4-14(11-19(18)26-2)10-16(12-21)15-5-7-17(8-6-15)22(24)25/h4-11H,3,13H2,1-2H3/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSZLFRUKYEABH-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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